molecular formula C20H15FN2O5S B2585927 3-fluoro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921920-62-9

3-fluoro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

カタログ番号: B2585927
CAS番号: 921920-62-9
分子量: 414.41
InChIキー: YTFVTZXDNQXENF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin scaffold. The benzenesulfonamide moiety is substituted with a fluorine atom at position 3 and a methoxy group at position 4.

特性

IUPAC Name

3-fluoro-4-methoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5S/c1-27-18-9-7-13(11-15(18)21)29(25,26)23-12-6-8-17-14(10-12)20(24)22-16-4-2-3-5-19(16)28-17/h2-11,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFVTZXDNQXENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-fluoro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a fluoro-methoxy substituted benzene ring with a dibenzo-oxazepin moiety, suggests diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C20H15FN2O5S
  • Molecular Weight: 414.4 g/mol

Structural Features

The compound features:

  • A fluoro group that enhances electrophilicity.
  • A methoxy group that may influence lipophilicity and binding interactions.
  • A dibenzo[b,f][1,4]oxazepin core, which is known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom and methoxy group can facilitate hydrogen bonding and hydrophobic interactions with target proteins.

In Vitro Studies

Recent studies have evaluated the compound's activity against several enzymes and biological pathways:

  • Cholinesterase Inhibition: The compound demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
EnzymeIC50 (µM)
AChE10.4
BChE9.9

These results indicate that the compound may have potential applications in treating cognitive decline associated with Alzheimer’s disease.

Antioxidant Activity

The compound also exhibited antioxidant properties, which were assessed through various assays measuring free radical scavenging activities. This suggests a dual role in both neuroprotection and potential anti-inflammatory effects.

Study on Neuroprotective Effects

A study published in Pharmacology Reports examined the neuroprotective effects of similar compounds derived from dibenzo[b,f][1,4]oxazepin structures. The findings indicated that these compounds could mitigate oxidative stress and improve cognitive functions in animal models of Alzheimer's disease .

Cancer Cell Line Evaluation

In another investigation, derivatives of the oxazepin structure were tested against breast cancer cell lines (MCF-7). Results showed significant cytotoxicity at varying concentrations, suggesting that modifications to the oxazepin core could enhance anti-cancer activity .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

4-Fluoro-N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-Yl)Benzenesulfonamide

  • Molecular Formula: C₂₀H₁₅FN₂O₄S (vs. target compound: ~C₂₀H₁₄F₂NO₅S, estimated).
  • Key Differences :
    • Substituents : The benzenesulfonamide group in this analog has a single 4-fluoro substituent, contrasting with the 3-fluoro-4-methoxy pattern in the target compound. The oxazepin ring bears a 10-methyl group instead of the 11-oxo group .
    • Electronic Effects : The methoxy group in the target compound is electron-donating, increasing aromatic electron density compared to the purely electron-withdrawing 4-fluoro substituent in this analog.
    • Molecular Weight : The analog has a molecular mass of 398.408 g/mol, while the target compound’s methoxy group likely increases its mass to ~423–428 g/mol.
Table 1: Structural Comparison
Feature Target Compound Analog
Benzenesulfonamide Substituents 3-Fluoro, 4-methoxy 4-Fluoro
Oxazepin Substituents 11-Oxo 10-Methyl
Molecular Formula ~C₂₀H₁₄F₂NO₅S C₂₀H₁₅FN₂O₄S
Key Functional Groups Methoxy (electron-donating), 11-oxo (H-bond) Fluoro (electron-withdrawing), methyl

S-Alkylated 1,2,4-Triazole Derivatives ()

Compounds [10–15] in are S-alkylated triazoles with phenylsulfonyl and fluorophenyl groups. While distinct from the target compound’s oxazepin core, they share sulfonamide and fluorinated aromatic motifs:

  • Spectral Data : The absence of C=O bands (~1663–1682 cm⁻¹) in triazoles [7–9] confirms cyclization, contrasting with the target compound’s 11-oxo group, which would exhibit a strong C=O IR band .
  • Tautomerism : Unlike the stable 11-oxo group in the target compound, triazoles [7–9] exist in thione-thiol tautomeric equilibrium, affecting reactivity and solubility .

Chromenone-Pyrazolopyrimidine Sulfonamide ()

The compound in (mass 589.1 g/mol) features a chromen-4-one and pyrazolo[3,4-d]pyrimidine system. Key contrasts include:

  • Synthetic Route : Palladium-catalyzed cross-coupling () differs from the Friedel-Crafts and nucleophilic substitution pathways in , suggesting divergent scalability and purity profiles .

Physicochemical and Spectral Insights

  • IR Spectroscopy : The target compound’s 11-oxo group would show a C=O stretch near 1680–1700 cm⁻¹, absent in analogs without ketone groups (e.g., ’s methyl-substituted oxazepin) .
  • Solubility : The methoxy group in the target compound may improve aqueous solubility compared to purely fluorinated analogs (e.g., ), though this depends on the oxazepin ring’s overall hydrophobicity.
  • Stability : The 11-oxo group could confer susceptibility to nucleophilic attack, whereas ’s 10-methyl group enhances steric protection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves constructing the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted anthranilic acid derivatives, followed by sulfonamide coupling. Key steps include:

  • Step 1 : Formation of the oxazepine ring using Ullmann coupling or nucleophilic aromatic substitution under reflux with catalysts like CuI .
  • Step 2 : Sulfonylation of the amine group using 3-fluoro-4-methoxybenzenesulfonyl chloride in anhydrous DMF with a base (e.g., triethylamine) .
  • Purity Optimization : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and final product via recrystallization (ethanol/water) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns for fluorine .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities (<1%) .

Q. What functional groups are critical for the compound’s bioactivity, and how do they influence reactivity?

  • Key Groups :

  • Sulfonamide (-SO2_2NH-) : Enhances hydrogen bonding with biological targets (e.g., enzymes) .
  • Fluoro and Methoxy Substituents : Increase lipophilicity (logP optimization) and modulate electronic effects on the aromatic ring .
    • Reactivity : The sulfonamide group undergoes nucleophilic substitution under acidic conditions, while the methoxy group can demethylate under strong bases .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase domains (e.g., tyrosine kinases) using AMBER or GROMACS, focusing on hydrogen bonding and hydrophobic interactions .
  • Docking Studies (AutoDock Vina) : Screen against Protein Data Bank (PDB) structures to identify potential binding pockets, validated by free energy calculations (MM-GBSA) .

Q. What experimental strategies are used to resolve contradictions in reported bioactivity data?

  • Dose-Response Validation : Replicate assays (e.g., IC50_{50} in enzyme inhibition) across multiple cell lines (HEK293, HeLa) to control for cell-specific effects .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolite formation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Substituent Modulation :

  • Replace methoxy with ethoxy to enhance metabolic stability .
  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzene ring to boost target affinity .
    • In Vivo Validation : Prioritize analogs with >80% oral bioavailability in rodent pharmacokinetic studies .

Q. What mechanistic insights explain the compound’s dual activity in oncology and neurology?

  • Kinase Inhibition : Targets Aurora kinases (oncology) via ATP-binding site disruption, validated by kinase profiling panels .
  • Neuroprotection : Modulates NMDA receptor activity by competing with glycine binding, demonstrated in hippocampal slice electrophysiology .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。